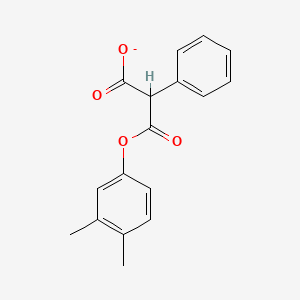
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is an organic compound that features a phenylpropanoate backbone with a dimethylphenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoic acid. This can be achieved through the reaction of the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 1-(Benzylamino)-3-(3,4-dimethylphenoxy)propan-2-ol
Uniqueness
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoate backbone with a dimethylphenoxy substituent makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54941-65-0 |
|---|---|
Molekularformel |
C17H15O4- |
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C17H16O4/c1-11-8-9-14(10-12(11)2)21-17(20)15(16(18)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)/p-1 |
InChI-Schlüssel |
OASFMZFYUHQEFW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)C(C2=CC=CC=C2)C(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




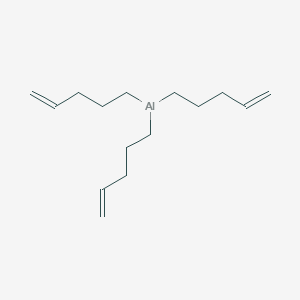

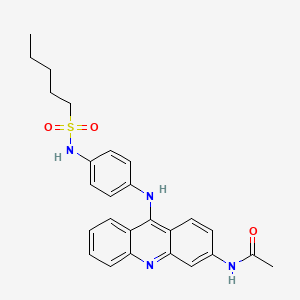
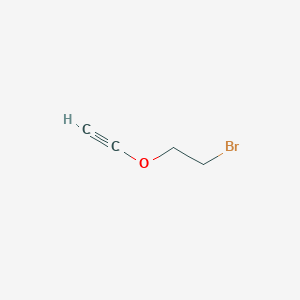
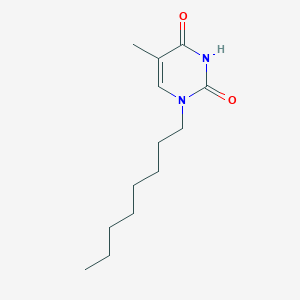

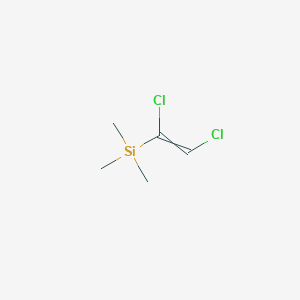
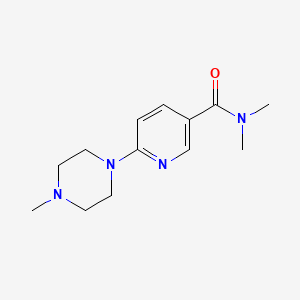
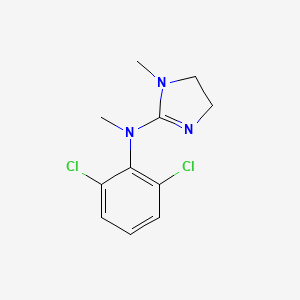
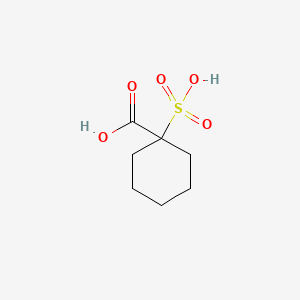
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)

